Potent Anti-Influenza Activity of Derivatives: (1H-Indazol-7-yl)methanamine as a Critical Intermediate
Compounds synthesized using (1H-Indazol-7-yl)methanamine as a key intermediate demonstrate potent inhibition of influenza virus replication. The most potent derivative (compound 24) exhibited an EC₅₀ of 690 nM against the A/WSN/33 (H1N1) strain, which is within the nanomolar range and superior to other derivatives in the same series (e.g., compound 27 with EC₅₀ = 8.03 μM, compound 31 with EC₅₀ = 14.6 μM) [1]. This positions the indazole-7-yl scaffold as a privileged structure for targeting the PA-PB1 interface, a mechanism distinct from existing neuraminidase inhibitors [1].
| Evidence Dimension | Antiviral Potency (EC₅₀ against A/WSN/33 H1N1 influenza virus) |
|---|---|
| Target Compound Data | 690 nM (for derivative compound 24 synthesized from (1H-Indazol-7-yl)methanamine) |
| Comparator Or Baseline | Derivative compound 27: 8.03 μM; Derivative compound 31: 14.6 μM |
| Quantified Difference | Compound 24 is approximately 11.6-fold more potent than compound 27 and 21.2-fold more potent than compound 31 |
| Conditions | Viral yield reduction assay |
Why This Matters
This data validates the (1H-Indazol-7-yl)methanamine scaffold as a crucial component for achieving nanomolar antiviral activity, guiding medicinal chemists in lead optimization for next-generation influenza therapeutics.
- [1] Li, Y., et al. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. Acta Pharmaceutica Sinica B, 2025, 15(6), 3163–3180. View Source
